4-(3,4-Dichlorophenyl)-1-tetralone

Sertraline synthesis Regioisomer impurity control Friedel-Crafts condensation chemistry

4-(3,4-Dichlorophenyl)-1-tetralone (CAS 79560-19-3), also referred to as Sertraline Tetralone Racemate, is a chlorinated tetralone derivative that serves as the penultimate ketone intermediate in the dominant commercial route to sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The compound undergoes condensation with monomethylamine to form a ketimine (Schiff base), which upon reduction and chiral resolution yields the active pharmaceutical ingredient cis-(1S,4S)-sertraline.

Molecular Formula C16H12Cl2O
Molecular Weight 291.2 g/mol
CAS No. 79560-19-3
Cat. No. B015375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-1-tetralone
CAS79560-19-3
Synonyms(+/-)-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone;  4-(3,4-Dichlorophenyl)-1-oxo-1,2,3,4-tetrahydronaphthalene;  4-(3,4-Dichlorophenyl)-1-tetralone;  CP 52608;  Sertraline Tetralone;  Sertralone;  _x000B_
Molecular FormulaC16H12Cl2O
Molecular Weight291.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2
InChIKeyJGMBHJNMQVKDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)-1-tetralone (CAS 79560-19-3): Strategic Intermediate for Sertraline API Manufacturing


4-(3,4-Dichlorophenyl)-1-tetralone (CAS 79560-19-3), also referred to as Sertraline Tetralone Racemate, is a chlorinated tetralone derivative that serves as the penultimate ketone intermediate in the dominant commercial route to sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI) [1]. The compound undergoes condensation with monomethylamine to form a ketimine (Schiff base), which upon reduction and chiral resolution yields the active pharmaceutical ingredient cis-(1S,4S)-sertraline [2]. Its 3,4-dichlorophenyl substitution pattern is structurally obligatory: the chlorine atoms at the meta and para positions of the pendant phenyl ring are retained in the final drug substance and are essential for serotonin transporter (SERT) binding affinity [3]. Widely available from global chemical suppliers with typical purities of ≥98% by GC or HPLC, the racemic form (CAS 79560-19-3) is the primary input material for both racemic and enantioselective sertraline synthetic pathways .

Why 4-(3,4-Dichlorophenyl)-1-tetralone Cannot Be Replaced by Generic Tetralone Analogs in Sertraline Synthesis


The tetralone intermediate in sertraline manufacture presents a specific substitution architecture—a 3,4-dichlorophenyl group at the C4 position of the 1-tetralone scaffold—that cannot be interchanged with either mono-chlorinated analogs, positional isomers, or unsubstituted tetralones without fundamentally altering the identity, purity profile, and pharmacological activity of the final drug substance [1]. During the superelectrophilic Friedel-Crafts condensation of 1-naphthol with o-dichlorobenzene, which is the most common industrial route to this intermediate, positional isomerism inevitably generates 4-(2,3-dichlorophenyl)-1-tetralone as a co-product; the 3,4-isomer must be selectively isolated because the 2,3-dichloro substitution pattern propagates through downstream chemistry to produce a structurally distinct amine impurity with unknown toxicological profile that must be controlled in the final API [2]. Furthermore, the chlorine substitution directly determines solubility behavior during purification, crystallization yield, and the enantiomeric resolution efficiency in chiral mandelic acid resolution protocols—parameters for which no generic substitute can be validated without repeating the full ICH impurity qualification and method validation studies [3].

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-1-tetralone (CAS 79560-19-3) Versus Closest Analogs


Regioisomeric Purity Advantage: 3,4-Dichloro vs. 2,3-Dichloro Positional Isomer Control in Sertraline Intermediate

During the aluminum halide-catalyzed condensation of 1-naphthol with o-dichlorobenzene, the desired 4-(3,4-dichlorophenyl)-1-tetralone is co-produced with its positional isomer 4-(2,3-dichlorophenyl)-1-tetralone [1]. The 3,4-isomer is the only regioisomer that can proceed through reductive amination to yield sertraline with the correct dichlorophenyl substitution required for SERT binding. Industrial specifications for sertraline tetralone racemate typically mandate isomer content ≤0.3% for the 2,3-isomer and ≤0.7% for total other impurities [2]. In contrast, no analogous regioisomeric purity specification exists or can be meaningfully applied for mono-substituted tetralones or des-chloro analogs, making the 3,4-dichloro substitution pattern a non-negotiable starting material identity requirement rather than a preference [3].

Sertraline synthesis Regioisomer impurity control Friedel-Crafts condensation chemistry

Purification-Critical Solubility Data: Crystallization Process Design Aided by Multi-Solvent Solubility Curves

The purification of 4-(3,4-dichlorophenyl)-1-tetralone from crude reaction mixtures relies on crystallization from organic solvents, and quantitative solubility data across multiple solvent systems and temperatures have been experimentally determined to guide process engineers [1]. In methanol at 283 K, solubility is minimal (the lowest among tested mono-alcohols), providing a high-yield crystallization endpoint, while solubility increases with alcohol chain length—1-hexanol offers approximately 3- to 5-fold higher solubility than methanol at the same temperature, enabling hot dissolution and controlled cooling crystallization [2]. In acetone, solubility is substantially higher (soluble per TCI specification), making acetone the preferred solvent for wash steps and impurity removal . These solvent-specific solubility curves, measured via laser technique from 278.15 to 323.15 K, are not available for the 2,3-dichloro positional isomer or for mono-chlorinated analogs, meaning purification process parameters cannot be reliably transferred from one regioisomer to another [1].

Crystallization process development Solubility in organic solvents Process analytical technology

Stereochemical Purity Gateway: Chiral Resolution Enantiomeric Excess of (S)-Tetralone Determines Final API cis-Isomer Purity

The racemic 4-(3,4-dichlorophenyl)-1-tetralone is resolved into its (S)-enantiomer (CAS 124379-29-9) prior to the final reductive amination step in enantioselective sertraline routes. Crystallization with (R)-mandelic acid achieves enantiomeric purity greater than 99% ee for the (S)-tetralone . This chiral resolution efficiency is structurally dependent on the 3,4-dichloro substitution: the chlorine atoms provide the steric bulk and electronic effects necessary for diastereomeric salt discrimination during mandelic acid resolution. The (S)-tetralone is designated as the starting material for the cis-(1S,4S) enantiomer of sertraline, which is the therapeutically active form [1]. The trans-diastereomeric impurities (1S,4R and 1R,4S), which originate from stereochemical erosion at the tetralone stage, are classified as related substances in both USP and BP monographs and must be controlled via HPLC methods using cyclodextrin chiral stationary phases [2]. No mono-chlorinated or des-chloro tetralone analog can enter this validated stereochemical supply chain without complete re-validation of the chiral resolution protocol.

Enantiomeric purity Chiral resolution Sertraline cis-trans isomer control

Pharmacopeial Reference Standard Utility: Sertraline Impurity F Identification for ANDA Regulatory Filings

4-(3,4-Dichlorophenyl)-1-tetralone in its racemic form (CAS 79560-19-3) is officially recognized as a sertraline-related substance and is used as a reference marker for impurity profiling in ANDA submissions . The (R)-enantiomer (CAS 155748-61-1) is specifically designated as Sertraline EP Impurity F (also known as Sertralone USP) and is monitored as a stereochemical impurity in commercial sertraline batches per European Pharmacopoeia and United States Pharmacopeia monographs [1]. This dual identity—both as a process intermediate and as a characterized impurity standard—is unique to the 3,4-dichloro tetralone scaffold. No positional isomer (e.g., 2,3-dichloro) or dechlorinated tetralone has been assigned a pharmacopeial impurity designation equivalent to Impurity F, meaning such analogs cannot serve as compendial reference standards in regulatory quality control . The compound is supplied with full characterization data (NMR, LC-MS, HPLC, IR) compliant with ICH guidelines for ANDA method validation and commercial production QC .

Sertraline impurity profiling Pharmacopeial reference standards ANDA method validation

Commercially Available Purity Tiering: GC/HPLC PuritySpec Differentiation Among Vendors for Procurement Decision-Making

4-(3,4-Dichlorophenyl)-1-tetralone is available at multiple purity tiers from global suppliers, enabling procurement decisions based on end-use requirements . TCI offers a minimum purity of >98.0% by GC (melting point 104.0–108.0°C) , while AKSci provides a higher purity grade at >99% by GC (melting point 103–106°C) . Aladdin Scientific supplies the compound at >98.0% by HPLC , and Capot Chemical offers 98% minimum purity by HPLC [1]. For comparison, the (S)-enantiomer (CAS 124379-29-9) is typically offered at lower purity (95%+ by HPLC) from impurity standard suppliers, reflecting its specialized role as a chiral impurity marker rather than a bulk synthetic intermediate . The availability of multiple validated purity grades with orthogonal analytical methods (GC and HPLC) enables users to select a specification matched to their process sensitivity—≥99% GC purity for GMP intermediate use versus ≥98% for research-scale synthesis—without over-specifying and incurring unnecessary cost.

Purity specification GC/HPLC analysis Vendor qualification

Definitive Application Scenarios for 4-(3,4-Dichlorophenyl)-1-tetralone in Sertraline R&D and Manufacturing


GMP Sertraline API Manufacturing: Ketimine Formation and Stereospecific Reduction

In the dominant industrial route to sertraline hydrochloride, 4-(3,4-dichlorophenyl)-1-tetralone (CAS 79560-19-3) is reacted with monomethylamine in the presence of TiCl₄ or molecular sieves to form the N-methyl ketimine intermediate [1]. This ketimine is subsequently reduced—either via catalytic hydrogenation or borohydride reduction—to yield the racemic cis/trans amine mixture, from which the desired cis-(1S,4S) enantiomer is isolated through chiral resolution with (R)-mandelic acid [1]. The ≥99% ee of the resolved (S)-tetralone (achievable with >99% GC-purity racemate input) is critical because trans-diastereomeric impurities originating from incomplete stereochemical control at this stage are classified as related substances requiring chromatographic separation and quantification per regulatory monographs [2]. This scenario directly leverages the regioisomeric purity requirements (Section 3, Evidence Item 1), the solubility-guided crystallization conditions (Section 3, Evidence Item 2), and the enantiomeric purity specifications (Section 3, Evidence Item 3).

ANDA Analytical Method Development and Validation Using Pharmacopeial Impurity Standard

Generic pharmaceutical companies filing ANDAs for sertraline hydrochloride are required to demonstrate control of process-related impurities through validated HPLC methods. 4-(3,4-Dichlorophenyl)-1-tetralone racemate (CAS 79560-19-3) and its (R)-enantiomer (EP Impurity F, CAS 155748-61-1) serve as characterized reference markers for impurity profiling using cyclodextrin-based chiral stationary phases [1]. The HPLC method employing β-cyclodextrin (9 mM) and hydroxypropyl-β-cyclodextrin (15 mM) as mobile phase additives achieves complete resolution of all four sertraline stereoisomers with resolution >2.0 between trans-diastereomeric impurity pairs [1]. The use of the pharmacopeially recognized 3,4-dichloro tetralone as the impurity reference standard satisfies ICH Q3A/Q3B requirements for impurity identification and qualification, and is accepted by FDA reviewers in ANDA submissions [2]. This application directly relies on the pharmacopeial recognition and supplier characterization data documented in Section 3, Evidence Item 4.

Process Development and Crystallization Optimization Using Published Solubility Models

Process chemists scaling up sertraline intermediate purification can directly apply published solubility data for 4-(3,4-dichlorophenyl)-1-tetralone without conducting de novo solubility screening [1]. The solubility in methanol—the lowest among eleven tested alcohols at 283 K—identifies methanol as the optimal anti-solvent for maximizing crystallization yield, while the solubility in acetone (where the compound is freely soluble) makes acetone the solvent of choice for impurity wash steps and hot dissolution prior to controlled cooling crystallization [2]. The semi-empirical solubility correlation equations validated across seven organic solvents and eleven alcohols from 278.15 to 323.15 K enable in silico prediction of crystallization behavior under untested conditions, accelerating process design-of-experiments (DoE) and reducing solvent consumption during development [1]. This application depends on the solubility datasets established in Section 3, Evidence Item 2, which are uniquely available for the 3,4-dichloro isomer.

Supplier Qualification and Multi-Vendor Sourcing Strategy for Commercial Supply Assurance

Procurement teams qualifying second-source suppliers for sertraline intermediates can leverage the competitive multi-vendor landscape for 4-(3,4-dichlorophenyl)-1-tetralone [1]. With purity specifications ranging from >98.0% (GC) to >99% (GC) available from established suppliers including TCI, AKSci, Aladdin Scientific, and Capot Chemical, buyers can implement a tiered procurement strategy: ≥99% GC grade for GMP intermediate use in pivotal clinical or commercial batches, and ≥98% grade for early-phase development and non-GMP research [1]. The melting point specification (103–108°C range across suppliers) provides a simple identity confirmation test during incoming material release. The documented purity tiers (Section 3, Evidence Item 5) enable procurement to balance cost against purity requirements, while the inability of positional isomer or non-chlorinated analogs to match this multi-vendor specification range reinforces the supply chain stability uniquely associated with the 3,4-dichloro compound.

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